Methyl 3-amino-5-cyclopropylbenzoate
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Overview
Description
Methyl 3-amino-5-cyclopropylbenzoate is an organic compound with the molecular formula C11H13NO2 It is a derivative of benzoic acid, featuring a cyclopropyl group and an amino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-cyclopropylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 3-bromo-5-nitrobenzoate.
Cyclopropylation: Cyclopropylboronic acid is used in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K2CO3) to introduce the cyclopropyl group.
Reduction: The nitro group is then reduced to an amino group using a suitable reducing agent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-cyclopropylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include various substituted benzoates.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Scientific Research Applications
Methyl 3-amino-5-cyclopropylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group can affect the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- Methyl 3-amino-5-methylbenzoate
- Methyl 3-amino-5-ethylbenzoate
- Methyl 3-amino-5-isopropylbenzoate
Comparison: Methyl 3-amino-5-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 3-amino-5-cyclopropylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJZXPKEWPSHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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